N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
The compound N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by a thioether-linked acetamide moiety and a 3-acetylphenyl substituent. Pyrazolo-pyrimidine scaffolds are widely investigated for their bioactivity, particularly as kinase inhibitors or antimicrobial agents, due to their structural mimicry of purine bases and capacity for hydrogen bonding . Its structural complexity underscores the importance of comparative analysis with analogs to infer pharmacological properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c1-4-28-21-20(14(2)26-28)25-23(27(22(21)31)12-18-9-6-10-32-18)33-13-19(30)24-17-8-5-7-16(11-17)15(3)29/h5-11H,4,12-13H2,1-3H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCDEYJZPQUROI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC=CC(=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Thioether Formation:
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The pyrazolo[4,3-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Analogs
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : The 3-acetylphenyl group in the target compound introduces a strong EWG, which may enhance receptor binding via dipole interactions compared to electron-donating groups (e.g., methoxy in ) .
- Heterocyclic Modifications : Replacing thiophen-2-ylmethyl (target) with 3-methoxybenzyl () could reduce metabolic oxidation, as thiophenes are prone to cytochrome P450-mediated degradation .
Computational Similarity and Bioactivity Predictions
Using Tanimoto and Dice coefficients (), the target compound’s structural similarity to known bioactive pyrazolo-pyrimidines can be quantified. For instance:
- Tanimoto Index : A high score (>0.7) between the target compound and ’s analog would imply overlapping bioactivity profiles, such as kinase inhibition or antimicrobial effects .
- Hierarchical Clustering : demonstrates that compounds with similar structures cluster by mode of action (e.g., ATP-binding site inhibition). The target compound’s thioether and acetyl groups may align it with clusters of protease or kinase inhibitors .
Pharmacokinetic and Physicochemical Properties
- Oral Bioavailability : Trifluoroethylation in ’s CGRP antagonists improved bioavailability by reducing first-pass metabolism. Similarly, the target compound’s thiophene moiety may resist hepatic degradation, enhancing its pharmacokinetic profile .
Biological Activity
N-(3-acetylphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and anticancer activities, as well as structure–activity relationships (SARs) based on recent research findings.
Chemical Structure
The compound features a pyrazolo[4,3-d]pyrimidine core linked to an acetylphenyl group and a thiophenyl moiety through a sulfanyl acetamide group. This unique structure suggests potential interactions with various biological targets.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds structurally related to this compound. For instance:
- Inhibition of COX Enzymes : Compounds in the same class were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for some derivatives showed promising results, with values as low as comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μM) | COX Target |
|---|---|---|
| Compound A | 0.04 ± 0.01 | COX-2 |
| Compound B | 0.04 ± 0.02 | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
2. Anticancer Activity
The anticancer properties of similar pyrazolo[4,3-d]pyrimidine derivatives have been investigated through various assays:
- Cell Viability Assays : Studies indicated that these compounds exhibit cytotoxic effects against several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Screening
A notable study screened a library of compounds for their effects on multicellular spheroids, which are more representative of in vivo tumor environments than traditional monolayer cultures. The results demonstrated that certain derivatives significantly reduced spheroid growth compared to controls .
3. Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
